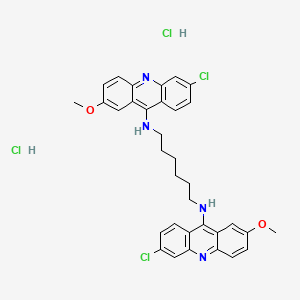
1,6-Hexanediamine, N,N'-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of acridine moieties, which are known for their biological activity and fluorescent properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the acridine derivatives. The acridine moieties are synthesized through a series of reactions involving chlorination and methoxylation. These intermediates are then reacted with 1,6-hexanediamine under controlled conditions to form the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the properties of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acridine moieties.
Substitution: Halogen substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various acridine derivatives with modified functional groups. These products can exhibit different chemical and biological properties, making them useful for further research and applications.
Wissenschaftliche Forschungsanwendungen
1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a fluorescent probe in chemical analysis and detection.
Biology: Employed in the study of DNA interactions and as a potential anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride involves its interaction with biological molecules such as DNA. The acridine moieties intercalate between the DNA bases, disrupting the normal function of the DNA and leading to potential therapeutic effects. The compound may also interact with specific proteins and enzymes, affecting various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,6-Hexanediamine, N,N’-bis(9-chloro-7-methoxy-2-acridinyl)-
- 1,6-Hexanediamine, N,N’-bis(4-ethyl-9-acridinyl)-
Comparison
Compared to similar compounds, 1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride is unique due to its specific substitution pattern on the acridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
75340-78-2 |
|---|---|
Molekularformel |
C34H34Cl4N4O2 |
Molekulargewicht |
672.5 g/mol |
IUPAC-Name |
N,N'-bis(6-chloro-2-methoxyacridin-9-yl)hexane-1,6-diamine;dihydrochloride |
InChI |
InChI=1S/C34H32Cl2N4O2.2ClH/c1-41-23-9-13-29-27(19-23)33(25-11-7-21(35)17-31(25)39-29)37-15-5-3-4-6-16-38-34-26-12-8-22(36)18-32(26)40-30-14-10-24(42-2)20-28(30)34;;/h7-14,17-20H,3-6,15-16H2,1-2H3,(H,37,39)(H,38,40);2*1H |
InChI-Schlüssel |
DXFICPCOWARXFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)
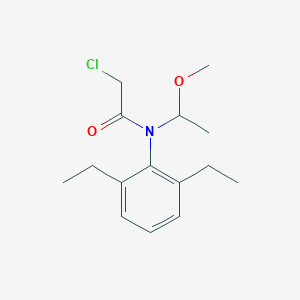
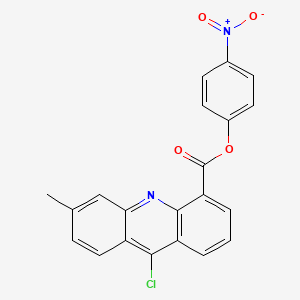
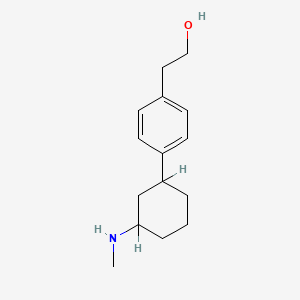
![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)

![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)
![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)

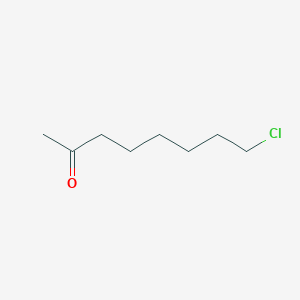
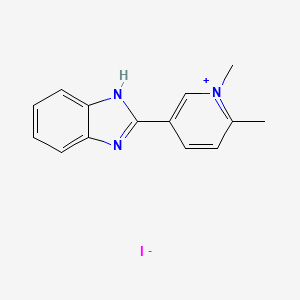
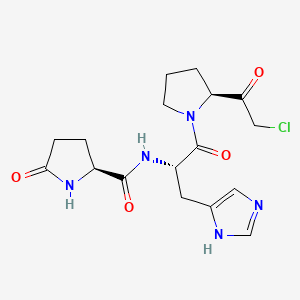
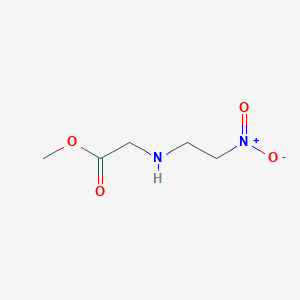
![5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate](/img/structure/B14450771.png)
